tert-Butyl 2-amino-2,4-dimethylpentanoate
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Overview
Description
tert-Butyl 2-amino-2,4-dimethylpentanoate is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of pentanoic acid and is characterized by the presence of a tert-butyl group, an amino group, and two methyl groups on the pentanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-2,4-dimethylpentanoate typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
tert-Butyl 2-amino-2,4-dimethylpentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-4,4-dimethylpentanoate .
- Methyl 2-amino-4,4-dimethylpentanoate .
- tert-Butyl 4-(2-amino-ethyl)-benzoate .
Uniqueness
tert-Butyl 2-amino-2,4-dimethylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3 |
InChI Key |
YWLNXAREFLBDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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